Cyclopropyl-thiophen-2-ylmethyl-amine
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Overview
Description
Cyclopropyl-thiophen-2-ylmethyl-amine is an organic compound with the molecular formula C8H11NS It consists of a cyclopropyl group, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation of Thiophene Derivatives: : One common method involves the cyclopropanation of thiophene derivatives. This can be achieved through the reaction of thiophene with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
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Reductive Amination: : Another method involves the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Cyclopropyl-thiophen-2-ylmethyl-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Cyclopropyl-thiophen-2-ylmethyl-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which can convert the amine group to an amine or the thiophene ring to a dihydrothiophene.
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Substitution: : Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiophenes: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
Cyclopropyl-thiophen-2-ylmethyl-amine has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
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Medicine: : this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
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Industry: : The compound is used in the development of new materials with specific properties, such as conductivity or reactivity. It can also be employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. The amine group can form hydrogen bonds with polar residues, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropyl-thiophen-2-ylmethyl-amine can be compared with other similar compounds such as:
Cyclopropylmethylamine: Lacks the thiophene ring, making it less versatile in terms of π-π interactions.
Thiophen-2-ylmethylamine: Lacks the cyclopropyl group, reducing its hydrophobic interactions.
Cyclopropyl-thiophen-2-ylmethyl-alcohol: Contains a hydroxyl group instead of an amine, altering its hydrogen bonding capabilities.
The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and an amine group, which together provide a versatile platform for various chemical and biological interactions.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPDZTVBQYPHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390001 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14471-18-2 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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